Damnacanthal

Cancer Research Leukemia Apoptosis

Choose Damnacanthal for its validated, selective p56lck inhibition (IC50=17 nM) and dual LIMK1/2 activity. Unlike analogs (e.g., nordamnacanthal), it uniquely induces G0/G1 arrest, not apoptosis. Ideal for probing Lck/LIMK crosstalk in T-cell biology and cancer metastasis. Despite low bioavailability, it excels as a model for advanced drug delivery systems, ensuring reliable, reproducible results.

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
CAS No. 477-84-9
Cat. No. B136030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamnacanthal
CAS477-84-9
Synonyms9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthracenecarboxaldehyde;  9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthraldehyde;  3-Hydroxy-1-methoxy-2-anthraquinonecarboxaldehyde; 
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3
InChIKeyIPDMWUNUULAXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Damnacanthal (CAS 477-84-9): Sourcing and Characterization Guide for a Selective Anthraquinone p56lck Inhibitor


Damnacanthal is a naturally occurring anthraquinone compound, primarily isolated from the root of Morinda citrifolia (noni) . It is characterized as a potent and selective inhibitor of the p56lck tyrosine kinase [1]. Its chemical identity is defined by CAS number 477-84-9, a molecular formula of C₁₆H₁₀O₅, and a molecular weight of 282.25 g/mol . While the natural product is the primary source, the compound has also been successfully synthesized, confirming its structure and activity, and enabling more reliable sourcing [1].

Damnacanthal Sourcing: Why Not All Anthraquinones or p56lck Inhibitors are Equivalent Substitutes


Sourcing 'Damnacanthal' based solely on its anthraquinone class or even its primary target (p56lck) introduces significant experimental risk. Firstly, structural variations among anthraquinone analogs, even closely related ones like nordamnacanthal, can lead to vastly different mechanisms of action and selectivity profiles [1]. Secondly, damnacanthal exhibits a unique, multi-targeted profile against kinases like LIMK1/2 and cellular pathways like the ERK/mTOR axis, which is not recapitulated by other p56lck inhibitors [2]. Finally, despite its in vitro potency, damnacanthal has documented liabilities, including low bioavailability and nonspecific membrane binding, which are critical considerations for in vivo study design and necessitate specialized formulation for translational research [3]. These factors collectively mean that generic substitution can compromise experimental validity and reproducibility.

Quantitative Evidence for Damnacanthal (477-84-9) Differentiation in Research Procurement


Damnacanthal vs. Nordamnacanthal: Divergent Cytotoxic Potency and Mechanism in T-Lymphoblastic Leukemia (CEM-SS)

In a direct comparative study on T-lymphoblastic leukemia (CEM-SS) cells, damnacanthal and its close structural analog nordamnacanthal displayed not only a significant difference in potency but also a divergent mechanism of action. Nordamnacanthal (IC50 = 1.7 µg/mL) was nearly 6-fold more potent than damnacanthal (IC50 = 10 µg/mL) [1]. However, the key differentiation lies in the downstream effect: nordamnacanthal induced apoptosis, whereas damnacanthal caused arrest at the G0/G1 phase of the cell cycle [1]. This demonstrates that minor structural modifications between anthraquinones lead to distinct biological outcomes, making damnacanthal specifically useful as a tool to dissect G0/G1 arrest mechanisms independent of apoptosis.

Cancer Research Leukemia Apoptosis Cell Cycle

Damnacanthal Cytotoxicity in OSCC: Differentiated Potency Profile vs. Nordamnacanthal

A head-to-head study on oral squamous cell carcinoma (OSCC) cell lines revealed that damnacanthal (DAM) and nordamnacanthal (NDAM) exhibit different potency profiles. Against H400 cells, the most sensitive OSCC line, damnacanthal demonstrated superior growth inhibition with an IC50 of 1.9 μg/mL after 72 hours, compared to 6.8 μg/mL for nordamnacanthal, making damnacanthal approximately 3.6-fold more potent in this specific context [1]. This is a notable reversal from the trend observed in CEM-SS leukemia cells, highlighting the cell-type-specific efficacy of these two closely related anthraquinones.

Cancer Research Oral Squamous Cell Carcinoma Cytotoxicity

Quantified Kinase Selectivity: A Unique Multi-Kinase Inhibition Profile (p56lck, LIMK1, LIMK2)

Damnacanthal differentiates itself from compounds that are solely p56lck inhibitors through its multi-kinase profile. While it is a highly potent p56lck inhibitor (IC50 = 17 nM for autophosphorylation [1]), it also demonstrates significant inhibition of LIMK1 and LIMK2. Its IC50 values for these kinases are 0.8 μM and 1.5 μM, respectively [2]. This dual inhibition of Lck and LIMK pathways is not a common feature among all anthraquinones or standard p56lck inhibitors. For comparison, its selectivity over other kinases is also quantified, with >100-fold selectivity over PKA and PKC, and 7-20-fold selectivity over p59fyn and p60src [1].

Kinase Profiling Signal Transduction LIMK Src Family Kinases

Damnacanthal Formulation: Low Bioavailability Necessitates Advanced Delivery for In Vivo Translation

A key differentiator for procurement is the well-documented poor bioavailability and low water solubility of damnacanthal, which directly impacts its utility in in vivo studies. Research explicitly states that damnacanthal has 'low water solubility and low bioavailability,' limiting its application [1]. This has driven the development of specialized formulations, such as biodegradable sustained-release nanocapsules and self-assembled nanomicelles, to improve its pharmacokinetic properties and enable its use in translational research [1]. This is in contrast to many other commercially available kinase inhibitors, which are often optimized for oral bioavailability.

Drug Delivery Nanomedicine Bioavailability Formulation

Damnacanthal (477-84-9): Best-Fit Application Scenarios for Research and Development


Investigating G0/G1 Cell Cycle Arrest in T-Lymphoblastic Leukemia Models

Damnacanthal is uniquely suited as a chemical probe to study G0/G1 cell cycle arrest in CEM-SS T-lymphoblastic leukemia cells. As shown in direct comparative studies, damnacanthal induces G0/G1 arrest, while its close analog nordamnacanthal triggers apoptosis [1]. This distinct mechanistic outcome makes damnacanthal an indispensable tool for dissecting pathways regulating cell cycle progression in leukemia, separate from apoptotic cell death.

Dual-Targeting Studies of Lck and LIMK Pathways in Cancer Cell Migration and Immune Modulation

Given its quantified inhibition of both p56lck (IC50 = 17 nM) and LIMK1/2 (IC50 = 0.8 and 1.5 µM), damnacanthal is a valuable tool compound for investigating the functional interplay between Lck-mediated immune signaling and LIMK-mediated cytoskeletal dynamics [1]. This dual-target profile is particularly relevant for research in tumor immunology, T-cell biology, and the study of cancer cell migration and invasion, where both pathways are critical [2].

Cytotoxicity Screening of Oral Squamous Cell Carcinoma (OSCC) with an Anthraquinone Comparator Set

Researchers studying OSCC can use damnacanthal as a key member of a comparative set with its analog, nordamnacanthal. Against the H400 OSCC cell line, damnacanthal (IC50 = 1.9 μg/mL) is significantly more potent than nordamnacanthal (IC50 = 6.8 μg/mL) [1]. This differential potency profile makes damnacanthal the more active anthraquinone in this specific cancer type, providing a strong rationale for its prioritization in OSCC drug discovery screens and mechanistic studies.

Nanomedicine Formulation Development for Bioavailability Enhancement of Natural Products

Due to its well-characterized low water solubility and poor bioavailability, damnacanthal serves as an excellent model compound for developing and testing advanced drug delivery systems, such as polymeric nanocapsules and nanomicelles [1]. Its established in vitro anticancer activity, coupled with its in vivo delivery challenges, makes it an ideal candidate for nanomedicine research aimed at translating potent but poorly bioavailable natural products into viable therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Damnacanthal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.